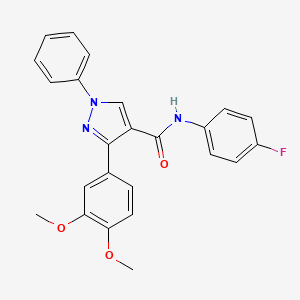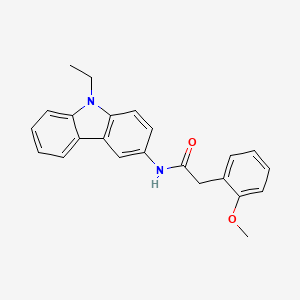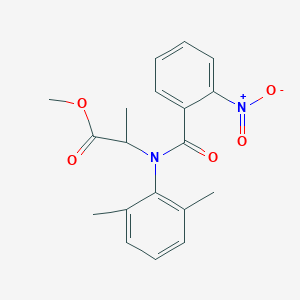
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BCTP and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
BCTP selectively blocks the mGluR5 receptor by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This binding results in the inhibition of the receptor's downstream signaling pathways, which are involved in several physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
BCTP has been shown to have several biochemical and physiological effects, such as reducing anxiety-like behavior in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. BCTP has also been shown to have neuroprotective effects and reduce neuroinflammation.
実験室実験の利点と制限
BCTP has several advantages in lab experiments, such as its high selectivity for mGluR5, which allows for the specific study of this receptor's role in various physiological processes. However, BCTP also has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for BCTP research, such as developing more potent and selective mGluR5 antagonists, studying the role of mGluR5 in other physiological processes, and exploring the potential therapeutic applications of BCTP in neurological disorders. Additionally, BCTP can be used as a tool compound to study the role of mGluR5 in other fields such as immunology and cancer biology.
In conclusion, 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research on BCTP can lead to the development of novel drugs and a better understanding of the role of mGluR5 in various physiological processes.
合成法
The synthesis of BCTP is complex and involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine to form 1-(2-bromobenzoyl)-3-cyclohexyl-1H-pyrazole-5-carboxylic acid. The second step involves the reaction of this intermediate with trifluoromethyl diazomethane to form 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Finally, the acid is reduced to form BCTP.
科学的研究の応用
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, BCTP has been shown to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological processes. In drug discovery, BCTP has been used as a lead compound to develop novel drugs that selectively target mGluR5.
特性
IUPAC Name |
(2-bromophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMREZQVTZGKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)
![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)


![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)

![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)